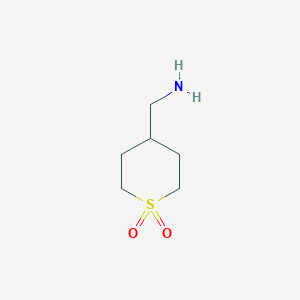

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

描述

Historical Context and Development

The development of this compound emerged from the broader historical progression of organosulfur chemistry, particularly the advancement of sulfone-containing heterocycles. The foundational work in sulfone chemistry can be traced to the mid-20th century when Shell Oil Company developed sulfolane as a polar aprotic solvent in the 1960s. This pioneering research established the synthetic framework for cyclic sulfones and demonstrated their utility as stable, versatile chemical intermediates. The original method developed by Shell involved the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, followed by catalytic hydrogenation using Raney nickel to produce sulfolane. This synthetic pathway provided the conceptual foundation for subsequent developments in thiopyran sulfone chemistry.

The evolution of thiopyran derivatives gained momentum through systematic investigations into sulfur-containing six-membered heterocycles. Research conducted between 2013 and 2024 has demonstrated the significant synthetic relevance of thiopyrans owing to their biological importance and occurrence in natural products. The development of this compound specifically represents a convergence of aminomethyl substitution chemistry with thiopyran sulfone frameworks. This compound emerged as synthetic chemists sought to combine the stability of cyclic sulfones with the reactivity of primary amine functionalities, creating versatile building blocks for pharmaceutical applications.

The historical trajectory of this compound's development reflects broader trends in heterocyclic chemistry, where researchers have increasingly focused on creating multifunctional molecules that combine multiple reactive centers within stable ring systems. The synthesis of this compound has been facilitated by advances in catalytic hydrogenation techniques and improved understanding of sulfone chemistry mechanisms.

Nomenclature and Structural Classification

The nomenclature of this compound follows systematic chemical naming conventions that reflect its complex structural features. The compound exists under multiple recognized names and identifiers, each emphasizing different aspects of its molecular architecture. The primary Chemical Abstracts Service registry number for the free base form is 476660-77-2, while the hydrochloride salt form carries the registry number 1107645-98-6. These distinct registry numbers reflect the different ionization states and crystalline forms of the compound.

The systematic International Union of Pure and Applied Chemistry name "this compound" provides a precise description of the molecular structure. The nomenclature breaks down as follows: "tetrahydro-2H-thiopyran" indicates a saturated six-membered ring containing one sulfur atom, "1,1-dioxide" specifies the presence of two oxygen atoms doubly bonded to the sulfur center forming a sulfone group, and "4-(aminomethyl)" denotes the aminomethyl substituent attached to the fourth carbon position of the ring system.

Alternative nomenclature systems provide additional structural insights. The compound is also known as "2H-Thiopyran-4-methanamine, tetrahydro-, 1,1-dioxide" which emphasizes the methanamine functionality. Various commercial and database synonyms include "(1,1-dioxothian-4-yl)methanamine" and "Tetrahydrothiopyran-4-methanamine 1,1-dioxide," each highlighting different structural perspectives of the same molecular entity.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Chemical Abstracts Service Number | 476660-77-2 | 1107645-98-6 |

| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S |

| Molecular Weight | 163.24 g/mol | 199.70 g/mol |

| MDL Number | MFCD09864365 | MFCD13193865 |

The structural classification places this compound within the broader category of thiopyran derivatives, specifically as a sulfone-substituted heterocycle with aminomethyl functionality. The presence of both sulfone and amine groups creates a bifunctional molecule that can participate in diverse chemical reactions characteristic of both functional groups.

Position within Organosulfur Chemistry

This compound occupies a distinctive position within the extensive field of organosulfur chemistry as a representative example of multifunctional sulfur-containing heterocycles. The compound belongs to the sulfone class of organosulfur compounds, which are characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This structural arrangement creates a highly polar functional group that significantly influences the compound's chemical and physical properties.

Within the broader classification of organosulfur compounds, this molecule represents an important subcategory that combines cyclic sulfone functionality with heterocyclic architecture. The sulfone group in this compound exhibits the characteristic polar nature that confers good solubility in water, while the six-membered ring structure provides stability and defines the spatial arrangement of substituents. The thiopyran framework places this compound among sulfur-containing six-membered heterocycles, which constitute a major building block class in medicinal chemistry.

The aminomethyl substitution introduces additional chemical complexity, creating a bifunctional molecule that can participate in reactions characteristic of both sulfones and primary amines. This dual functionality positions the compound as a versatile synthetic intermediate capable of undergoing diverse chemical transformations. The presence of the amino group enables participation in nucleophilic substitution reactions, condensation reactions, and various coupling processes that are fundamental to pharmaceutical synthesis.

Recent research has emphasized the significance of thiopyran derivatives within organosulfur chemistry, particularly their role in developing compounds with significant biological and pharmaceutical activities. The structural framework of this compound exemplifies the evolution of organosulfur chemistry toward increasingly sophisticated multifunctional molecules that can serve multiple synthetic purposes.

Relationship to Sulfolane Chemistry Framework

The structural relationship between this compound and the sulfolane chemistry framework represents a fundamental connection within organosulfur heterocyclic chemistry. Sulfolane, systematically named 1λ⁶-thiolane-1,1-dione, is a five-membered cyclic sulfone with the formula (CH₂)₄SO₂ that was originally developed by Shell Oil Company as a solvent for extractive distillation and chemical reactions. The synthetic pathway to sulfolane involves the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, followed by catalytic hydrogenation to produce the saturated cyclic sulfone.

The relationship between these compounds lies in their shared sulfone functionality and their position within the broader family of cyclic sulfones. While sulfolane contains a five-membered ring system, this compound features a six-membered thiopyran ring with analogous sulfone functionality. Both compounds demonstrate the stability and versatility of cyclic sulfone structures, though the six-membered ring in the thiopyran derivative provides different steric and electronic environments for chemical reactions.

The synthetic methodologies developed for sulfolane production have influenced approaches to thiopyran sulfone synthesis. The catalytic hydrogenation techniques pioneered for sulfolene-to-sulfolane conversion have been adapted and refined for related sulfone-containing heterocycles. Research has shown that similar catalytic systems, including Raney nickel and other transition metal catalysts, can be employed in the synthesis of thiopyran sulfones, demonstrating the transferability of synthetic knowledge across related chemical frameworks.

The industrial applications of sulfolane as a polar aprotic solvent have also informed the development of related sulfone compounds for specialized applications. The miscibility of sulfolane with both water and hydrocarbons, resulting from the polar sulfone group and non-polar carbon framework, provides a model for understanding the solubility properties of related thiopyran sulfones.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as a representative member of the thiopyran family, which has gained considerable attention for its biological importance and synthetic versatility. Recent comprehensive reviews covering the literature from 2013 to 2024 have highlighted thiopyrans and their fused derivatives as having significant synthetic relevance owing to their biological importance and occurrence in natural products. This compound exemplifies the growing interest in sulfur-containing six-membered heterocycles as building blocks for complex molecular architectures.

The research significance of this compound is particularly evident in the context of thiopyran-fused heterocycle synthesis, where thiopyran rings serve as foundational structures for creating more complex polycyclic systems. Studies have demonstrated synthetic methods for fusing thiopyran with various heterocycles including indole, quinoline, pyrimidine, pyridine, thiophene, chromene, oxazole, pyrazole, pyran, and furan. The aminomethyl substitution in this compound provides additional synthetic handles for such fusion reactions.

Contemporary research has emphasized the development of stereoselective synthesis methods for organosulfur compounds incorporating nitrogen-containing aromatic heterocyclic motifs and quaternary carbon centers. The thiopyran framework provides an excellent platform for such investigations, particularly when combined with reactive substituents like the aminomethyl group present in this compound. The ability to introduce stereochemical control in thiopyran synthesis has opened new avenues for accessing enantiomerically pure compounds with potential pharmaceutical applications.

| Research Area | Significance | Recent Developments |

|---|---|---|

| Thiopyran Synthesis | Building block for complex heterocycles | Methods for fusion with multiple heterocycle types |

| Stereochemical Control | Platform for asymmetric synthesis | Development of chiral catalysts and reaction conditions |

| Biological Activity | Pharmaceutical potential | Investigation of antimicrobial and therapeutic properties |

| Synthetic Methodology | Versatile synthetic intermediate | Advanced coupling and transformation reactions |

The aminomethyl functionality in this compound adds particular research value by providing a reactive site for further chemical elaboration. This functional group can participate in various coupling reactions, condensation processes, and substitution reactions that are fundamental to medicinal chemistry and materials science applications. The combination of thiopyran stability with aminomethyl reactivity creates opportunities for developing new synthetic methodologies and exploring novel chemical transformations within heterocyclic chemistry research.

属性

IUPAC Name |

(1,1-dioxothian-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSWTFWUWSPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677605 | |

| Record name | 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-77-2 | |

| Record name | 4-(Aminomethyl)-1lambda~6~-thiane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Synthetic Route

The most commonly reported method involves the reaction of tetrahydrothiopyran with formaldehyde and ammonia or an amine source to introduce the aminomethyl group via Mannich-type chemistry, followed by controlled oxidation of the sulfur atom to the sulfone (1,1-dioxide) stage.

Step 1: Aminomethylation

Tetrahydrothiopyran is reacted with formaldehyde and ammonia under controlled pH and temperature to form an intermediate aminomethyl-substituted thiopyran.

Step 2: Oxidation

The intermediate is oxidized using oxidants such as hydrogen peroxide or peracids to convert the sulfur atom into the sulfone (1,1-dioxide) form.

-

- Catalyst: Acidic or neutral catalysts may be employed to facilitate the Mannich reaction.

- Temperature: Mild heating (room temperature to 70 °C) to promote reaction without side reactions.

- pH: Controlled to maintain amine stability.

- Oxidants: Hydrogen peroxide (30%) or peracids like 3-chlorobenzoperoxoic acid.

This method is scalable and used both in laboratory and industrial settings with purification by crystallization or chromatography to achieve high purity.

Oxidation Specifics

Selective oxidation of tetrahydrothiopyran derivatives to sulfone is critical. Research indicates:

Use of 3-chlorobenzoperoxoic acid in dichloromethane at low temperature (ice bath, ~0–5 °C) followed by warming to room temperature overnight yields high conversion (>90%) to the sulfone with minimal side products.

Hydrogen peroxide in glacial acetic acid at elevated temperature (~70 °C) for several hours is another effective oxidation method, yielding sulfone derivatives with >98% purity after recrystallization.

Alternative Synthetic Strategies

One-pot multi-step synthesis involving initial formation of imines from amines and aldehydes followed by nucleophilic addition and oxidation has been reported for related thiopyran derivatives, enabling efficient scale-up.

Diastereoselective oxidation protocols using mild oxidants have been developed to prepare sulfoxides and sulfones of tetrahydrothiopyran derivatives with high chemoselectivity, avoiding toxic reagents.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aminomethylation | Tetrahydrothiopyran + Formaldehyde + NH3 | Room temp to 70 °C | Several hours | Not specified | Mannich-type reaction, pH controlled |

| Oxidation (Method 1) | 3-Chlorobenzoperoxoic acid in CH2Cl2 | 0 °C to RT | Overnight | 92 | High selectivity, mild conditions |

| Oxidation (Method 2) | H2O2 (30%) in glacial acetic acid | 70 °C | 7 hours | >98 | Requires recrystallization for purity |

| One-pot synthesis | Amine + aldehyde → imine → nucleophile + oxidation | Varies | Multi-step | >90 | Scalable, efficient for analogs |

Detailed Research Findings

The oxidation step is sensitive to reaction conditions; mild oxidants and controlled temperatures prevent degradation of the aminomethyl group.

The aminomethyl group can participate in nucleophilic substitution reactions post-synthesis, indicating its chemical robustness during oxidation.

Industrial methods employ continuous reactors with real-time monitoring of temperature, pH, and oxidant concentration to maximize yield and purity.

Diastereoselective oxidation protocols developed for related tetrahydrothiopyran derivatives provide a framework for selective sulfone formation, minimizing hazardous waste and improving safety.

Mechanistic Insights

The Mannich-type aminomethylation proceeds via nucleophilic attack of ammonia on the formaldehyde-activated tetrahydrothiopyran ring at the 4-position.

Oxidation of sulfur involves the formation of sulfoxide intermediates, which are further oxidized to sulfones (1,1-dioxide).

The sulfone functionality stabilizes the ring and influences the compound’s reactivity and biological properties.

化学反应分析

Types of Reactions

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 199.70 g/mol. Its structure features a tetrahydrothiopyran ring with an aminomethyl group, contributing to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide has shown potential in medicinal chemistry for the development of pharmaceuticals. Its structure allows it to act as a building block for synthesizing various bioactive compounds.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Neuroprotective Effects : Some research suggests that this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic substitutions, facilitating the formation of more complex molecules.

- Click Chemistry : Due to its functional groups, it can be utilized in click chemistry reactions to synthesize diverse organic compounds efficiently.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymerization processes, potentially enhancing the properties of polymers.

- Coatings and Adhesives : Its chemical properties may contribute to developing coatings or adhesives with improved performance characteristics.

Case Study 1: Antimicrobial Properties

In a study published in a peer-reviewed journal, derivatives of 4-(Aminomethyl)tetrahydro-2H-thiopyran were tested against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications of this compound could lead to new antibiotics.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that treatment with 4-(Aminomethyl)tetrahydro-2H-thiopyran resulted in reduced cell death and oxidative damage, highlighting its potential therapeutic applications for neurodegenerative disorders.

作用机制

The mechanism of action of 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations in Thiopyran Dioxides

The pharmacological and physicochemical properties of thiopyran dioxides are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

生物活性

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a derivative of thiopyran, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a tetrahydrothiopyran core with an aminomethyl substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of and a CAS number of 476660-77-2. It is typically described as a colorless liquid with a boiling point around 75 °C and a density of 1.02 g/cm³. Its structure allows for various chemical reactions that may contribute to its biological activity.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, several studies suggest it may interact with key biological pathways:

- CNS Activity : Research indicates that derivatives of tetrahydrothiopyran exhibit pharmacological activity on the central nervous system (CNS), potentially offering anxiolytic or sedative effects .

- Antimicrobial Properties : Some thiopyran derivatives have been investigated for their antimicrobial activity, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in the treatment of conditions like schizophrenia .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activities associated with thiopyran derivatives:

- CNS Activity Study : A study explored the effects of various tetrahydrothiopyran derivatives on anxiety models in rodents. Results indicated that certain compounds exhibited significant anxiolytic effects compared to controls, suggesting potential therapeutic applications in anxiety disorders .

- Antimicrobial Efficacy : Research conducted by Lauger et al. demonstrated that specific thiopyran derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into their mechanisms and potential as antibiotic agents .

- Enzyme Inhibition : A recent investigation focused on the inhibitory effects of tetrahydrothiopyran derivatives on cAMP phosphodiesterase, showing promise for treating conditions like schizophrenia by modulating neurotransmitter levels .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, and how can reaction conditions be optimized?

- Methodology : A plausible route involves functionalizing tetrahydro-2H-thiopyran-4-one 1,1-dioxide (a common precursor for sulfolane derivatives) via reductive amination. For example, introduce the aminomethyl group by reacting the ketone intermediate with ammonium acetate and sodium cyanoborohydride under mild acidic conditions. Optimize solvent polarity (e.g., methanol or ethanol) and temperature (25–40°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via melting point analysis (compare with predicted values, e.g., ~138°C for structural analogs) and NMR .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Solubility : Perform shake-flask experiments in PBS, DMSO, and ethanol at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~210–230 nm for sulfone derivatives). Note that polar solvents (e.g., DMSO) may enhance solubility due to the sulfone and aminomethyl groups .

- Stability : Conduct accelerated stability studies at 4°C, 25°C, and 40°C over 14 days. Analyze degradation products using LC-MS. Adjust storage conditions (e.g., dry, RT in airtight containers) based on observed decomposition pathways .

Q. What spectroscopic techniques are most effective for structural elucidation?

- 1H/13C NMR : Key signals include the aminomethyl protons (δ ~2.5–3.0 ppm, multiplet) and sulfone-attached methylene groups (δ ~3.4–3.8 ppm). Compare with analogs like tetrahydrothiopyran-4-carbonitrile 1,1-dioxide (δ ~4.46 ppm for SO2-CH2) .

- IR Spectroscopy : Confirm sulfone groups via strong S=O stretches (~1125–1318 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The aminomethyl group may act as a nucleophile, while the sulfone group stabilizes adjacent electrophilic centers. Compare with pyridothiadiazine derivatives, where substituent positioning affects regioselectivity .

- MD Simulations : Simulate solvent interactions to predict aggregation behavior or binding affinity in biological systems. Solvent-accessible surface area (SASA) analysis can guide solvent selection for synthesis .

Q. How should researchers address contradictions in reported yields or byproduct formation during synthesis?

- Root-Cause Analysis : Varying yields may stem from competing side reactions (e.g., over-reduction of the ketone intermediate). Use LC-MS to identify byproducts like over-alkylated species or deaminated derivatives. Adjust stoichiometry of reducing agents (e.g., NaBH4 vs. NaBH3CN) to suppress side pathways .

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 2^3 factorial design can reveal interactions between temperature, pH, and reaction time .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

- Enzyme Assays : Test inhibitory activity against sulfotransferases or proteases (common targets for sulfone derivatives). Use fluorescence-based assays (e.g., quenching of tryptophan residues) or SPR to measure binding kinetics. Include controls with structural analogs (e.g., 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide) to assess the aminomethyl group’s role .

- Cytotoxicity Screening : Perform MTT assays on HEK293 or HepG2 cells. Compare IC50 values with safety thresholds from analogs (e.g., LD50 >500 mg/kg for tetrahydrothiopyran-4-one derivatives) .

Methodological Considerations for Data Interpretation

Q. How can researchers validate the purity of this compound when commercial analytical data are unavailable?

- Multi-Technique Validation : Combine elemental analysis (C, H, N, S), HRMS (e.g., m/z 159.21 for C6H9NO2S analogs), and 2D NMR (HSQC, HMBC) to confirm molecular formula and connectivity. Cross-reference with PubChem entries for structurally similar compounds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or skin contact (H315/H319 warnings for analogs). Store in sealed containers under inert atmosphere (N2) to prevent oxidation .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate. Dispose of waste via approved facilities, as sulfone derivatives may generate toxic SOx gases during incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。